molecular formula C16H22N2O4S B6960393 N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide

N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide

Cat. No.: B6960393
M. Wt: 338.4 g/mol
InChI Key: RIYLBWBWMYXZEY-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide is an organic compound belonging to the class of benzoxazole derivatives.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11(15-18-12-7-5-6-8-13(12)22-15)9-17-14(19)10-23(20,21)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYLBWBWMYXZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CS(=O)(=O)C(C)(C)C)C1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as FeCl3, with toluene as a solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide can be compared with other benzoxazole derivatives such as:

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